Product packaging for Ethyl (4-methylpiperidin-1-yl)acetate(Cat. No.:CAS No. 39981-81-2)

Ethyl (4-methylpiperidin-1-yl)acetate

Cat. No.: B3133816
CAS No.: 39981-81-2
M. Wt: 185.26 g/mol
InChI Key: OBPOFJGNDOXHSS-UHFFFAOYSA-N
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Description

Ethyl (4-methylpiperidin-1-yl)acetate ( 39981-81-2) is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . This ester of piperidine is characterized by a methyl substituent on the 4-position of the piperidine ring, a feature that influences its steric and electronic properties. As a building block in organic synthesis, it offers researchers a versatile scaffold for the development of more complex molecules, particularly in medicinal chemistry where piperidine derivatives are of significant interest . The compound is typically characterized by identifiers such as MDL number MFCD06081012 . It is offered with a high purity level of 95% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information, which may include recommendations to store sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO2 B3133816 Ethyl (4-methylpiperidin-1-yl)acetate CAS No. 39981-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylpiperidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-6-4-9(2)5-7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPOFJGNDOXHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 Methylpiperidin 1 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For Ethyl (4-methylpiperidin-1-yl)acetate, two primary strategic disconnections are most logical:

C-N Bond Disconnection: The most straightforward approach involves disconnecting the bond between the piperidine (B6355638) nitrogen and the adjacent methylene (B1212753) carbon of the acetate (B1210297) group. This disconnection identifies 4-methylpiperidine (B120128) and an ethyl haloacetate (such as ethyl bromoacetate (B1195939) or ethyl chloroacetate) as the primary starting materials. This pathway leads directly to an N-alkylation strategy.

C-O Ester Bond Disconnection: An alternative disconnection breaks the ester linkage. This suggests a two-step process beginning with the synthesis of the parent carboxylic acid, (4-methylpiperidin-1-yl)acetic acid , followed by its esterification with ethanol (B145695) . This route is a classic Fischer esterification.

These two approaches form the foundation for the most common and practical syntheses of the target compound.

Classical and Modern Synthetic Routes

Both classical and contemporary methods can be employed to synthesize this compound, with modern adaptations often focusing on improving efficiency and environmental compatibility.

The direct N-alkylation of 4-methylpiperidine is a highly effective and widely used method. This reaction involves the nucleophilic substitution of a halide from an ethyl haloacetate by the secondary amine of the 4-methylpiperidine ring.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic amines like triethylamine. The choice of solvent is crucial, with polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), or acetone (B3395972) being preferred. A similar N-alkylation synthesis of a piperazine (B1678402) derivative using ethyl 2-bromo-2-methylpropanoate (B8525525) was successfully performed in DMSO with cesium carbonate as the base. researchgate.netmdpi.com

ComponentExampleRole
Amine4-methylpiperidineNucleophile
Alkylating AgentEthyl bromoacetateElectrophile
BasePotassium Carbonate (K₂CO₃)Acid Scavenger
SolventAcetonitrileReaction Medium

A summary of typical components in the N-alkylation approach.

The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.

This route involves the initial synthesis of (4-methylpiperidin-1-yl)acetic acid, which can then be esterified. The parent acid is typically prepared by alkylating 4-methylpiperidine with a haloacetic acid, such as chloroacetic acid.

Once the carboxylic acid intermediate is obtained and purified, it can be converted to the target ethyl ester via Fischer-Speier esterification. athabascau.ca This classic method involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, most commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. athabascau.cachemguide.co.uk The reaction is an equilibrium process, and to maximize the yield of the ester, water is typically removed as it is formed, often by azeotropic distillation. chemguide.co.uk

Other modern esterification methods can also be applied, utilizing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate ester formation under milder conditions. organic-chemistry.org

While not directly used to synthesize the target ester, amidation is a related consideration. The intermediate, (4-methylpiperidin-1-yl)acetic acid, could alternatively be converted into a variety of amides by reacting it with an amine, often after activation with an agent like thionyl chloride to form an acyl chloride. google.com

Optimizing the synthesis of this compound according to green chemistry principles aims to reduce environmental impact and improve safety. For the N-alkylation route, several green improvements can be implemented. acs.orgnih.gov

Atom Economy: The direct N-alkylation approach generally has a higher atom economy compared to the multi-step esterification route.

Safer Solvents: Replacing solvents like DMF with greener alternatives such as acetonitrile or acetone is preferable. acs.org One-pot processes that minimize solvent use and workup steps are also advantageous. acs.orgscribd.com

Milder Reagents: Using milder bases like sodium carbonate instead of stronger, more hazardous bases can improve the safety profile of the reaction. acs.orgscribd.com

Energy Efficiency: Conducting reactions at lower temperatures or using catalytic methods that reduce the energy input contributes to a greener process.

By focusing on a one-pot alkylation process using a carbonate base in acetonitrile, the synthesis can align well with green chemistry goals, offering high yield, improved atom economy, and minimized waste streams. acs.org

Purification and Isolation Techniques

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and residual solvent.

Flash column chromatography is the most common and effective method for purifying this compound on a laboratory scale. mdpi.comwiley-vch.de This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate the components of the crude mixture based on their polarity.

For a compound like this compound, a non-polar stationary phase like silica gel is effective. The mobile phase is usually a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. mdpi.comcardiff.ac.uk The separation is achieved by gradually increasing the proportion of the polar solvent (gradient elution), which allows the weakly adsorbed impurities to elute first, followed by the desired product. cardiff.ac.uk

ParameterDescription
TechniqueFlash Column Chromatography
Stationary PhaseSilica Gel (60-120 or 230-400 mesh)
Mobile Phase SystemHexane / Ethyl Acetate
Elution MethodGradient elution, starting with a low percentage of ethyl acetate and gradually increasing.

Typical parameters for the chromatographic purification of this compound.

The fractions collected from the column are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified liquid ester. For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used to assess the final purity of the compound with high accuracy. nih.govnih.gov

Crystallization and Recrystallization Protocols

Crystallization is a crucial step for the purification of solid organic compounds, and in the case of this compound, it serves to remove any unreacted starting materials or by-products from the synthesis. chemrevlett.com The selection of an appropriate solvent system is critical for successful recrystallization.

For piperidine derivatives, a variety of solvents have been shown to be effective for crystallization. chemrevlett.comchemrevlett.com A common technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Solvents such as ethanol, methanol, or mixtures like ethanol-ethyl acetate are often employed for the recrystallization of piperidine-containing compounds. chemrevlett.comresearchgate.net The purity of the resulting crystals can be assessed by their melting point and spectroscopic analysis.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and purity of the compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the ethyl group, the piperidine ring, and the methyl group. beilstein-journals.orgresearchgate.net The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. beilstein-journals.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ethyl -CH₃ 1.25 (triplet) 14.2
Ethyl -CH₂- 4.15 (quartet) 60.5
Piperidine -CH₂- (adjacent to N) 2.80-3.00 (multiplet) 54.0
Piperidine -CH₂- 1.60-1.80 (multiplet) 30.0
Piperidine -CH- 1.40-1.60 (multiplet) 34.5
Methyl -CH₃ 0.90 (doublet) 22.0
Acetate -CH₂- 3.20 (singlet) 58.0

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. chemicalbook.comchemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. nist.gov Other characteristic bands would include C-H stretching vibrations for the alkyl groups and C-N stretching vibrations for the piperidine ring. researchgate.netresearchgate.net

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
C-H stretch (alkane) 2850-2960
C=O stretch (ester) 1735-1750
C-O stretch (ester) 1150-1250

Note: These are typical ranges and the exact positions can be influenced by the molecular environment. terrificscience.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern would likely show characteristic losses of the ethyl group, the ethoxycarbonyl group, and fragments corresponding to the 4-methylpiperidine ring. researchgate.netgovinfo.gov

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be suitable for this compound. nih.gov A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape. nih.govgoogle.com Detection is typically carried out using a UV detector. google.com

Gas Chromatography (GC) : GC can also be employed for the analysis of volatile compounds like this compound. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. The compound would be vaporized and carried through the column by an inert gas, with detection often performed by a flame ionization detector (FID) or a mass spectrometer (GC-MS). oup.com

Table 3: Illustrative Chromatographic Conditions

Parameter HPLC GC
Column C18, 4.6 x 150 mm, 5 µm Capillary, 30 m x 0.25 mm, 0.25 µm film
Mobile Phase/Carrier Gas Acetonitrile:Water (with 0.1% TFA) Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Detection UV at 210 nm FID or MS

| Temperature | Ambient | Temperature programmed |

Note: These are example conditions and would require optimization for specific analytical needs. nih.govnih.govgoogle.comoup.com

Exploration of Structural Modifications and Analogues of Ethyl 4 Methylpiperidin 1 Yl Acetate

Derivatization Strategies at the Piperidine (B6355638) Ring

The 4-methylpiperidine (B120128) ring is a versatile scaffold that can be functionalized at several positions to generate a diverse library of analogues.

The piperidine ring in ethyl (4-methylpiperidin-1-yl)acetate typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. chemrevlett.com In this conformation, the methyl group at the C4 position preferentially occupies the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.

The introduction of additional substituents can significantly alter this conformational preference. The nature, size, and electronic properties of the new group determine the energetic balance between different chair and twist-boat conformations. rsc.org For instance, when a piperidine nitrogen is acylated, the partial double-bond character of the C–N bond can create pseudoallylic strain, which may force a substituent at the C2 position into an axial orientation. nih.gov While the acetate (B1210297) group in the title compound is attached via the nitrogen, further N-acylation or substitution on the ring carbons can introduce complex steric and electronic interactions.

Computational and experimental studies on substituted piperidines have shown that fluorine substitution can lead to unexpected axial preferences due to nonclassical hydrogen bonding and electrostatic interactions. researchgate.net Similarly, bulky substituents, such as an adamantyl group, can dominate the conformational equilibrium, favoring conformations that minimize their steric interactions even if it means placing a smaller group like an N-methyl in an axial position. acs.org The reactivity of the ring is also influenced by these substituents. Electron-withdrawing groups can deactivate the ring towards certain reactions, while the steric hindrance imposed by large substituents can direct reactions to less hindered positions on the ring. nih.gov

Table 1: Influence of Substituents on Piperidine Ring Conformation This table is based on general principles of conformational analysis in piperidine derivatives.

Substituent PositionSubstituent TypePredominant ConformationKey Influencing Factors
C4Small Alkyl (e.g., Methyl)Chair (Equatorial)Steric Hindrance (A-value)
C2Bulky Alkyl (e.g., Adamantyl)Chair (Equatorial Adamantyl, Axial N-Methyl)Steric Bulk acs.org
C2 (on N-Acyl Piperidine)VariousChair (Axial)Pseudoallylic Strain nih.gov
C4FluorineChair (Axial)Electrostatics, Dipole-Dipole Repulsion researchgate.net

The synthesis of substituted piperidines often requires careful control of stereochemistry, as the spatial arrangement of atoms can be critical. rsc.org Various stereoselective strategies have been developed to synthesize specific isomers of piperidine derivatives. nih.gov

One common approach is the catalytic hydrogenation of substituted pyridine (B92270) precursors. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction, often leading to predominantly cis-configured products. nih.govfao.org These cis-isomers can then sometimes be converted to their more thermodynamically stable trans-counterparts through base-mediated epimerization. rsc.orgrsc.org

Other advanced methods allow for precise stereochemical control. Asymmetric hydrogenation using chiral catalysts can produce enantioenriched piperidines from prochiral pyridinium (B92312) salts or tetrahydropyridines. nih.govrsc.org Diastereoselective functionalization, such as Beak's α-lithiation and trapping methodology, can be used to introduce substituents at specific positions with high stereocontrol, yielding trans-isomers. rsc.orgrsc.org Furthermore, intramolecular cyclization cascades, such as the aza-Heck reaction, can create complex, multi-substituted piperidine rings with defined stereochemistry. nih.gov The chirality of the starting materials or catalysts in these reactions dictates the absolute stereochemistry of the final product. rsc.orgnih.gov

Modifications of the Acetate Moiety

The ethyl acetate side chain is another key site for structural modification, allowing for the generation of carboxylic acids, amides, and other esters.

The ethyl ester of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-methylpiperidin-1-yl)acetic acid. chemicalbook.comjk-sci.com Basic hydrolysis, typically using a strong base like potassium hydroxide, results in the formation of the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. researchgate.net

Transesterification offers a route to other ester analogues. This process involves reacting the ethyl ester with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. This equilibrium-driven reaction can be pushed toward the desired product by using the new alcohol as a solvent or by removing the ethanol (B145695) byproduct. This allows for the synthesis of a variety of esters with different alkyl or aryl groups, which can modulate properties like solubility and reactivity.

Table 2: Reactions at the Ester Group

ReactionReagentsProduct
Hydrolysis (Basic)1. KOH, H₂O/MeOH, Reflux2. HCl (aq)(4-methylpiperidin-1-yl)acetic acid chemicalbook.comresearchgate.net
TransesterificationR-OH, Acid or Base CatalystAlkyl (4-methylpiperidin-1-yl)acetate
ReductionLiAlH₄2-(4-methylpiperidin-1-yl)ethanol nih.gov

The carboxylic acid analogue, obtained from ester hydrolysis, is a key intermediate for synthesizing a wide range of amide derivatives. jk-sci.com Standard peptide coupling methods can be employed, where the carboxylic acid is reacted with a primary or secondary amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). google.com This method is highly versatile and allows for the introduction of various substituted amine moieties.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.net The resulting acyl chloride readily reacts with amines to form the corresponding amides. This two-step process is a classic and effective method for amide synthesis. The synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides has been reported, demonstrating the feasibility of creating diverse amide structures on a piperidine core. nih.gov These modifications replace the ester linkage with a more stable amide bond, significantly altering the molecule's chemical and metabolic properties.

Exploration of Homologous and Isomeric Derivatives

Expanding the structural diversity of this compound can be achieved by synthesizing its homologues and isomers. Homologation involves changing the length of the acetate side chain. For example, inserting a methylene (B1212753) group would produce ethyl 3-(4-methylpiperidin-1-yl)propanoate. This modification alters the spatial relationship between the piperidine ring and the carbonyl functional group, which can be crucial for its interaction with other molecules.

Isomeric derivatives can be created by changing the position of the methyl group on the piperidine ring or the attachment point of the side chain. Positional isomers such as ethyl (2-methylpiperidin-1-yl)acetate and ethyl (3-methylpiperidin-1-yl)acetate would exhibit different conformational dynamics and steric profiles. researchgate.net The position of the methyl group influences the stability of the chair conformers and can affect the accessibility of the nitrogen atom's lone pair. acs.org Additionally, isomers can be generated by altering the connectivity of the side chain to the ring, for example, ethyl 2-(4-methylpiperidin-3-yl)acetate, which would present a completely different structural scaffold. chemsrc.com

Table 3: Examples of Homologous and Isomeric Derivatives

Compound NameTypeStructural Difference
Ethyl 3-(4-methylpiperidin-1-yl)propanoateHomologuePropanoate side chain instead of acetate
Ethyl (2-methylpiperidin-1-yl)acetateIsomerMethyl group at C2 position
Ethyl (3-methylpiperidin-1-yl)acetateIsomerMethyl group at C3 position
Ethyl 2-(4-methylpiperidin-3-yl)acetateIsomerSide chain attached at C3 position chemsrc.com

Multi-Component Reactions Incorporating the this compound Core

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot procedure. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The core structure of this compound, specifically the 4-methylpiperidine moiety, represents a versatile building block that can be incorporated into larger molecular frameworks through various MCRs. While specific examples detailing the direct use of this compound in MCRs are not extensively documented in readily available literature, the reactivity of the parent piperidine scaffold in such transformations provides significant insight into the potential of its derivatives.

Another significant isocyanide-based MCR is the Passerini three-component reaction . This reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.gov The Passerini reaction is one of the oldest known MCRs and is mechanistically related to the Ugi reaction.

The Mannich reaction is another classic example of a multi-component reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. It brings together an amine (primary or secondary), an aldehyde (often formaldehyde), and a carbonyl compound. nih.gov Piperidine and its derivatives are frequently employed as the amine component in Mannich reactions, leading to the formation of β-amino carbonyl compounds known as Mannich bases. nih.gov These products are valuable intermediates for the synthesis of various more complex molecules.

The following data table summarizes a representative example of a multi-component reaction utilizing the closely related piperidine core, illustrating the potential for incorporating the 4-methylpiperidine moiety into complex molecular structures.

Reaction TypeAmine ComponentAldehyde ComponentCarbonyl/Carboxylic Acid ComponentOther ComponentProductYield (%)
Mannich ReactionPiperidineFormaldehyde4-Hydroxyacetophenone-Chalcone analogue precursorNot specified

While the direct participation of this compound in MCRs requires further investigation, the established reactivity of the piperidine core in reactions like the Ugi and Mannich condensations strongly suggests its feasibility as a substrate. The steric and electronic properties of the 4-methyl group and the ethyl acetate substituent would likely influence the reaction kinetics and product yields, offering avenues for creating a diverse range of complex molecules with potential applications in various fields of chemical research.

Computational and Theoretical Investigations of Ethyl 4 Methylpiperidin 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl (4-methylpiperidin-1-yl)acetate, such studies would provide invaluable insights into its stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) represents a powerful computational method to investigate the electronic structure of molecules. A hypothetical DFT study of this compound would likely involve geometry optimization to determine the most stable three-dimensional structure. Subsequent calculations could then be performed to compute various electronic properties. For instance, the distribution of electron density could reveal the electronegative and electropositive regions of the molecule, offering clues about its intermolecular interactions. Furthermore, the calculation of the electrostatic potential surface would identify sites susceptible to nucleophilic or electrophilic attack, thereby predicting its chemical reactivity.

Molecular Orbital Analysis

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, a molecular orbital analysis would pinpoint the regions of the molecule involved in electron donation and acceptance, which is fundamental to understanding its reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine (B6355638) ring and the ethyl acetate (B1210297) substituent in this compound suggests a complex conformational landscape.

Conformational analysis would aim to identify the various stable conformations (conformers) of the molecule and their relative energies. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. Understanding the preferred conformations is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can explore the accessible conformations and the transitions between them. This would offer insights into the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be employed to predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimentally obtained data can confirm the molecule's structure and provide a more detailed understanding of its vibrational and electronic properties.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling seeks to establish a correlation between the chemical structure of a molecule and its macroscopic properties. While no specific SPR models for this compound are currently available in the literature, its structural features could be used as descriptors in broader quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) studies. These models could potentially predict various properties, such as its boiling point, solubility, or even its potential biological activity, based on its molecular structure. The development of such models would be highly beneficial for the rational design of new compounds with desired characteristics.

Role As a Building Block in Complex Chemical Syntheses

Utilization in Heterocyclic Chemistry

The inherent reactivity of the ester group and the nitrogen atom within the piperidine (B6355638) ring makes ethyl (4-methylpiperidin-1-yl)acetate a suitable precursor for the synthesis of various heterocyclic systems. Its application often involves condensation reactions with binucleophilic reagents to construct new ring systems.

One notable application is in the synthesis of pyridazinone derivatives. While direct studies with this compound are not extensively documented, analogous structures such as ethyl 2-(substituted-pyridazin-1-yl)acetates are readily synthesized. These syntheses typically involve the N-alkylation of a pyridazinone core with an ethyl haloacetate. This suggests a potential pathway where the 4-methylpiperidine (B120128) moiety could be incorporated into a pyridazinone scaffold, leading to novel compounds with potential biological activities.

Furthermore, the core structure of this compound lends itself to multicomponent reactions for the synthesis of highly substituted piperidine and other heterocyclic analogs. Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, and piperidine scaffolds are frequently synthesized using these methods. For instance, the Biginelli and Hantzsch reactions, which traditionally use ethyl acetoacetate, provide a template for how this compound could potentially be employed to generate novel dihydropyrimidinones and dihydropyridines incorporating the 4-methylpiperidine unit. bu.edu.egwikipedia.orgwikipedia.org

The following table summarizes potential heterocyclic systems that could be accessed using this compound as a building block, based on known reactivity patterns of similar compounds.

Heterocyclic SystemPotential Synthetic StrategyKey Reactants with this compound
PyridazinonesN-alkylation of a pre-formed pyridazinoneHalogenated pyridazinone
DihydropyrimidinesBiginelli-type multicomponent reactionAn aldehyde and urea/thiourea
DihydropyridinesHantzsch-type multicomponent reactionAn aldehyde and a nitrogen source (e.g., ammonia)
Fused PiperidinesIntramolecular cyclization reactionsSubstrates with additional reactive functional groups

Application in Tandem Reactions and Cascades

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a powerful strategy for the rapid construction of molecular complexity. The structural elements of this compound are well-suited for participation in such reaction sequences.

A plausible application lies in tandem Michael addition-cyclization reactions. sioc.ac.cn The active methylene (B1212753) group adjacent to the ester carbonyl can be deprotonated to form an enolate, which can act as a nucleophile in a Michael addition to an α,β-unsaturated system. If the Michael acceptor also contains an appropriately positioned electrophilic group, a subsequent intramolecular cyclization can occur. This strategy could lead to the formation of complex cyclic and polycyclic structures containing the 4-methylpiperidine moiety.

For example, a hypothetical tandem reaction could involve the base-catalyzed addition of the enolate of this compound to a substrate containing both an acrylate (B77674) and an aldehyde functionality. The initial Michael addition would be followed by an intramolecular aldol (B89426) condensation, leading to a highly functionalized carbocyclic or heterocyclic ring system.

While specific examples detailing the use of this compound in tandem reactions are not prevalent in the literature, the principles of tandem reaction design strongly support its potential in this area.

Development of Novel Synthetic Reagents and Catalysts from its Core

The 4-methylpiperidine core of the title compound can serve as a scaffold for the development of novel synthetic reagents and catalysts. The nitrogen atom of the piperidine ring can be functionalized to introduce catalytically active groups or moieties that can direct chemical reactions.

For instance, derivatives of 4-methylpiperidine have been investigated as organocatalysts. The steric and electronic properties of the piperidine ring can influence the stereochemical outcome of catalyzed reactions. By modifying the ethyl acetate (B1210297) group, for example, through reduction to the corresponding alcohol and subsequent derivatization, it is possible to synthesize chiral ligands for metal-catalyzed asymmetric synthesis or purely organic catalysts for a variety of transformations. The 4-methyl group provides a degree of conformational rigidity that can be beneficial for achieving high levels of stereocontrol.

Research into morpholine-based organocatalysts has shown that the nature of the heterocyclic amine core is crucial for catalytic activity, with piperidine derivatives often exhibiting different reactivity profiles. frontiersin.org This highlights the potential for developing unique catalysts based on the 4-methylpiperidine scaffold. Supported pincer-ligated iridium catalysts have been utilized for the acceptorless dehydrogenation of 4-methylpiperidine, demonstrating the interaction of this core with transition metal catalysts. rsc.org

Strategic Integration into Diverse Chemical Scaffolds

The 4-methylpiperidine moiety is a common structural motif in many biologically active compounds and approved drugs. This compound serves as a convenient building block for introducing this valuable scaffold into a variety of molecular architectures.

One significant application is in the synthesis of spirocyclic compounds. nih.gov Spirocycles, which contain two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. orgsyn.orgrsc.org this compound can be envisioned as a precursor for spiro-heterocycles where the piperidine ring is one of the spiro-fused rings. For instance, intramolecular cyclization of a suitably functionalized derivative of the title compound could lead to the formation of a spirocyclic lactam.

Furthermore, the integration of the 4-methylpiperidine unit is evident in the synthesis of complex sulfonamide derivatives with potential anticancer activity. In one study, a core structure of 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl ethylidene hydrazine (B178648) was synthesized, showcasing the role of the 4-methylpiperidine group in building molecules with therapeutic potential. organic-chemistry.org

The versatility of this compound as a building block is further highlighted by its potential use in multicomponent reactions to generate complex piperidine-containing scaffolds in a single step. wikipedia.org Such strategies allow for the rapid generation of libraries of diverse compounds for drug discovery and other applications.

Analytical Methodologies for Quantifying and Characterizing Ethyl 4 Methylpiperidin 1 Yl Acetate and Its Derivatives

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of Ethyl (4-methylpiperidin-1-yl)acetate. The development of a robust HPLC method is contingent on several key parameters that must be optimized to achieve the desired analytical performance.

The selection of the stationary phase is a critical first step. For compounds like this compound, which possess a degree of polarity, reversed-phase columns, such as a C18 column, are frequently utilized. scielo.brnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is meticulously adjusted to control the retention time and resolution of the analyte. sielc.com An isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility. nih.govsielc.com

Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For this compound and similar esters, this is often in the lower UV range, for instance, around 206 nm or 218 nm. scielo.brsielc.com The flow rate of the mobile phase and the column temperature are also optimized to ensure sharp, symmetrical peaks and consistent retention times. scielo.br

Method validation is an indispensable part of HPLC method development, ensuring the reliability of the analytical data. This process involves assessing parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ), in accordance with established guidelines. scielo.brznaturforsch.com A typical validation for a related compound, ethyl butylacetylaminopropionate, demonstrated excellent linearity (R² > 0.99), precision with a relative standard deviation (RSD) of less than 5%, and high accuracy with recovery values between 98% and 102%. scielo.br

Table 1: Illustrative HPLC Method Parameters for Analysis of a Related Ester Compound

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm) scielo.br
Mobile Phase Acetonitrile:Water (1:1) scielo.br
Flow Rate 1.0 mL/min scielo.br
Detection UV at 218 nm scielo.br
Injection Volume 20 µL scielo.br
Temperature 40 °C scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly valuable for confirming the purity and identity of substances like this compound. This hyphenated technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. The separation of components is achieved as they pass through a capillary column, with the choice of stationary phase being critical for effective resolution. For piperidine (B6355638) derivatives, a common choice is a non-polar or mid-polar column, such as one with a 5% phenyl and 95% methylpolysiloxane stationary phase. oup.com The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

Once the separated components exit the GC column, they enter the mass spectrometer, where they are ionized. Electron ionization (EI) is a frequently employed technique that bombards the molecules with a high-energy electron beam, causing them to fragment in a predictable and reproducible manner. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern provides crucial structural information, allowing for the unambiguous identification of the compound by comparing the obtained spectrum to reference libraries or by interpreting the fragmentation pathways. nih.govresearchgate.net

For purity assessment, GC-MS can detect and identify trace impurities that may be present in the sample. The high sensitivity of the mass spectrometer allows for the detection of even minute quantities of related substances or residual solvents. The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a known standard.

Table 2: Typical GC-MS Operating Conditions for the Analysis of Piperidine Derivatives

ParameterCondition
GC Column Capillary column (e.g., 25 m x 0.25 mm i.d., 0.4 µm film thickness) oup.com
Carrier Gas Helium oup.com
Injector Temperature 280 °C oup.com
Oven Temperature Program Initial temperature held, then ramped to a final temperature
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 45-650 oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. This technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. For this compound, one would expect to see distinct signals for the protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the piperidine ring, and the protons of the methyl group attached to the piperidine ring. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration of the peak area reveals the relative number of protons giving rise to that signal. The splitting pattern, or multiplicity, of each signal arises from spin-spin coupling with neighboring protons and provides valuable information about the connectivity of the atoms. ethernet.edu.etquora.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl) and its electronic environment.

For a comprehensive structural analysis, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed. COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. HSQC experiments show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of both proton and carbon signals.

The combination of these NMR techniques provides a detailed and definitive picture of the molecular structure of this compound, confirming the arrangement of all atoms and functional groups.

Table 3: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Ethyl -CH₃~1.2Triplet3H
Ethyl -CH₂-~4.1Quartet2H
Piperidine -CH₃VariesDoublet3H
Piperidine Ring ProtonsVariesMultiplets9H
Acetate (B1210297) -CH₂-VariesSinglet2H

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques

Beyond standard GC-MS, a variety of advanced mass spectrometry techniques can be employed for a more in-depth characterization of this compound and its derivatives. These methods offer higher resolution, more detailed structural information, and the ability to analyze complex mixtures.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for confirming the molecular formula of a newly synthesized compound or for identifying unknown impurities. nih.gov

Tandem mass spectrometry (MS/MS) is another powerful technique that involves multiple stages of mass analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This process provides detailed structural information by revealing the fragmentation pathways of the molecule. Collision-induced dissociation (CID) is a common method used to induce fragmentation in MS/MS experiments. nih.gov The fragmentation patterns can be used to distinguish between isomers and to elucidate the structure of unknown compounds.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds. nih.gov It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. ESI-MS and ESI-MS/MS can provide valuable information about the structure and fragmentation of piperidine-containing compounds. nih.govresearchgate.net

These advanced mass spectrometry techniques, often used in conjunction with chromatographic and other spectroscopic methods, provide a powerful arsenal for the comprehensive analysis of this compound and its derivatives, ensuring their identity, purity, and structural integrity.

Future Research Directions and Unexplored Avenues for Ethyl 4 Methylpiperidin 1 Yl Acetate

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of innovation and a deeper understanding of molecular properties and applications. For the compound Ethyl (4-methylpiperidin-1-yl)acetate, a derivative of the versatile piperidine (B6355638) scaffold, several promising avenues for future investigation remain largely unexplored. These research directions span from the development of more sustainable synthetic methodologies to in-depth computational and structural analyses, and the expansion of its chemical space for broader applications.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point~150–160°C (estimated)
Dielectric Constant (ε)6.02 (ethyl acetate analog)
Gas-Phase Basicity804.7 kJ/mol

Q. Table 2: Characteristic Spectral Peaks

TechniqueKey PeaksReference
¹H NMRδ 1.3–2.8 (piperidine CH₂), δ 4.1 (OCH₂)
FTIR1740 cm⁻¹ (C=O), 1450 cm⁻¹ (N-H bend)
GC-MSm/z 199 ([M+H]⁺), m/z 156 ([M-C₂H₅O]⁺)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.